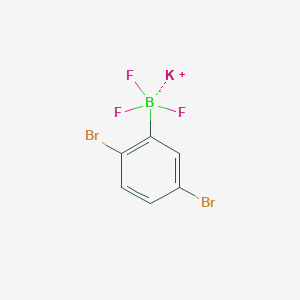

Potassium (2,5-dibromophenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2,5-dibromophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBr2F3.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCIRKLGBGHLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)Br)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBr2F3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium 2,5 Dibromophenyl Trifluoroborate

Strategies for the Preparation of Aryltrifluoroborate Precursors

The synthesis of potassium (2,5-dibromophenyl)trifluoroborate fundamentally relies on the initial formation of an arylboron precursor, typically an arylboronic acid or a boronic ester. A common and effective strategy for creating the necessary carbon-boron bond on a polysubstituted aromatic ring is through the reaction of an organometallic intermediate with a boron-containing electrophile.

One of the most prevalent methods for generating the required organometallic species is through a metal-halogen exchange reaction, particularly using organolithium reagents. nih.gov This approach is highly effective for aryl halides. In the context of synthesizing the 2,5-dibromophenyl boronic acid precursor, 1,2,4-tribromobenzene (B129733) serves as a logical starting material. The differential reactivity of the bromine atoms on the aromatic ring allows for regioselective metal-halogen exchange.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, can be employed to synthesize arylboronic esters from aryl halides or triflates using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org Another approach involves the iridium-catalyzed borylation of arenes, which can directly functionalize a C-H bond, though regioselectivity can be a challenge with substituted benzenes. organic-chemistry.org

For the specific synthesis of the (2,5-dibromophenyl)boron moiety, the lithium-halogen exchange of 1,2,4-tribromobenzene is a highly practical and regioselective route, which will be discussed in more detail in subsequent sections.

Conversion of Organoboron Intermediates to the Trifluoroborate Salt

Once the arylboronic acid or boronic ester precursor is obtained, the next crucial step is its conversion into the more stable and often more reactive potassium aryltrifluoroborate salt. These salts are generally crystalline, air-stable solids, which makes them convenient to handle and store compared to their boronic acid counterparts, which can be prone to dehydration and form boroxines. unimelb.edu.au

Utilization of Potassium Hydrogen Difluoride (KHF₂) for Conversion

The most direct and widely used method for converting arylboronic acids and their esters to potassium aryltrifluoroborates is through the reaction with potassium hydrogen difluoride (KHF₂). unimelb.edu.auorgsyn.org This transformation is typically carried out in an aqueous or methanolic solution. The reaction proceeds by the displacement of the hydroxyl or alkoxy groups on the boron atom by fluoride (B91410) ions, leading to the formation of the stable trifluoroborate anion, which then precipitates as the potassium salt.

The general procedure involves dissolving the arylboronic acid or ester in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, and then adding an aqueous solution of KHF₂. The reaction mixture is often stirred at room temperature or gently heated to ensure complete conversion. unimelb.edu.au The desired potassium aryltrifluoroborate salt usually precipitates from the reaction mixture and can be isolated by filtration.

This method is highly efficient and applicable to a wide range of arylboronic acids and esters with varying electronic and steric properties.

Derivatization from Pinacolboronic Esters

Aryltrifluoroborates can also be readily prepared from their corresponding pinacolboronic esters. organic-chemistry.org The conversion process is analogous to that of boronic acids, involving the reaction with KHF₂. The pinacol (B44631) group is displaced by fluoride ions to form the trifluoroborate salt. A key advantage of using pinacol esters is their stability and ease of purification by chromatography, which can provide a high-purity precursor for the trifluoroborate synthesis.

The reaction is typically performed by treating the aryl pinacolboronate with an aqueous solution of KHF₂ in a solvent like methanol or acetone. The mixture is stirred, often with heating, to drive the reaction to completion. After the reaction, the solvent is typically removed under reduced pressure, and the resulting solid residue is then purified, often by recrystallization, to yield the pure potassium aryltrifluoroborate.

Targeted Synthesis via Metal-Halogen Exchange Reactions

A targeted approach for the synthesis of this compound involves the initial regioselective formation of the carbon-boron bond on the dibrominated aromatic ring through a metal-halogen exchange reaction. This method offers a high degree of control over the substitution pattern of the resulting organoboron intermediate.

Lithium-Halogen Exchange with Dibromoaryl Boronates

The synthesis of the (2,5-dibromophenyl)boron precursor can be effectively achieved starting from 1,2,4-tribromobenzene via a lithium-halogen exchange reaction. harvard.edu This reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. An organolithium reagent, most commonly n-butyllithium or sec-butyllithium, is added to the tribromobenzene. The organolithium reagent selectively exchanges with one of the bromine atoms to form an aryllithium intermediate.

This highly reactive aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate. nih.gov This step forms a boronate ester, which upon acidic workup, yields the corresponding (2,5-dibromophenyl)boronic acid. This boronic acid can then be converted to the potassium trifluoroborate salt as described in section 2.2.1.

Regioselectivity in Halogen-Lithium Exchange for Bromophenyl Trifluoroborates

The success of the synthesis of (2,5-dibromophenyl)trifluoroborate via the lithium-halogen exchange of 1,2,4-tribromobenzene hinges on the regioselectivity of the exchange reaction. In polysubstituted haloarenes, the site of the lithium-halogen exchange is influenced by both steric and electronic factors. Generally, the exchange is faster for bromine than for chlorine and is often directed to the most sterically accessible position or a position activated by an adjacent directing group.

In the case of 1,2,4-tribromobenzene, the bromine atom at the 4-position is the most sterically accessible and is flanked by two other bromine atoms, which can influence the electronic environment. The bromine at the 1-position is also a potential site for exchange. However, experimental evidence for related systems suggests that the exchange often occurs preferentially at the most sterically unhindered position. Therefore, careful control of reaction conditions, such as temperature and the choice of organolithium reagent, is crucial to achieve the desired regioselectivity and obtain the 2,5-dibromo-substituted aryllithium intermediate, which then leads to the desired (2,5-dibromophenyl)boronic acid precursor.

Summary of Synthetic Data

Below is a table summarizing the key reagents and transformations involved in the synthesis of this compound and its precursors.

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1,2,4-Tribromobenzene | 1. n-BuLi or sec-BuLi2. B(O-i-Pr)₃ or B(OMe)₃3. H₃O⁺ | (2,5-Dibromophenyl)boronic acid | Lithium-Halogen Exchange / Borylation |

| (2,5-Dibromophenyl)boronic acid | KHF₂ in MeOH/H₂O | This compound | Fluorination / Salt Formation |

| (2,5-Dibromophenyl)boronic acid pinacol ester | KHF₂ in MeOH/H₂O | This compound | Fluorination / Salt Formation |

Optimization of Synthetic Routes and Reaction Conditions for this compound

The synthesis of this compound, a stable and versatile reagent in organic synthesis, typically proceeds through the conversion of a corresponding organoboron precursor. The optimization of this synthetic transformation is crucial for achieving high yields, purity, and cost-effectiveness. The primary precursors are (2,5-dibromophenyl)boronic acid or its esters, such as the pinacol ester. The conversion to the trifluoroborate salt is most commonly accomplished by reaction with potassium hydrogen difluoride (KHF₂).

Research into the synthesis of various potassium organotrifluoroborates has established key parameters that can be fine-tuned to optimize the reaction conditions. These parameters include the choice of solvent, reaction temperature, stoichiometry of reagents, and the method of product isolation and purification. While specific optimization data for the 2,5-dibromo substituted compound is not extensively published, the general principles derived from studies on analogous aryltrifluoroborates provide a clear framework for optimizing its synthesis.

The foundational reaction involves the treatment of an arylboronic acid with an aqueous solution of KHF₂. orgsyn.org A general procedure involves dissolving the boronic acid in a suitable organic solvent, followed by the addition of an aqueous solution of KHF₂. The optimization of this process typically focuses on several key variables.

Stoichiometry of KHF₂: The amount of potassium hydrogen difluoride used is a critical factor. While the stoichiometric requirement is two equivalents of fluoride for every one equivalent of boronic acid, an excess of KHF₂ is generally employed to ensure complete conversion. orgsyn.org Experimental procedures often utilize around 3.0 equivalents of KHF₂ to drive the equilibrium towards the formation of the stable trifluoroborate salt. orgsyn.org

Solvent System: The choice of solvent is crucial for ensuring the solubility of the starting materials and facilitating the precipitation of the product. A mixture of methanol and water is a commonly used solvent system. orgsyn.org Methanol helps to dissolve the arylboronic acid, while water is necessary to dissolve the KHF₂. The ratio of methanol to water can be adjusted to optimize the reaction kinetics and the subsequent crystallization of the product.

Reaction Temperature and Time: The reaction is typically performed at reduced temperatures, often starting at 0-5 °C, to control any potential exothermic processes and minimize side reactions. orgsyn.org The reaction is generally rapid, but the mixture may be stirred for a period to ensure complete formation of the trifluoroborate salt.

Product Isolation and Purification: Potassium aryltrifluoroborates are often crystalline solids that are sparingly soluble in organic solvents, which facilitates their isolation. researchgate.net After the reaction is complete, the product can be isolated by filtration. The purification process often involves washing the solid with cold solvents to remove unreacted starting materials and excess KHF₂. Recrystallization can be employed to obtain a highly pure product.

The following interactive table summarizes the typical reaction conditions for the conversion of an arylboronic acid to a potassium aryltrifluoroborate, which would be the basis for optimizing the synthesis of this compound.

| Parameter | Condition | Rationale |

| Precursor | (2,5-dibromophenyl)boronic acid | Direct precursor to the target compound. |

| Reagent | Potassium hydrogen difluoride (KHF₂) | Source of fluoride ions. |

| Stoichiometry | 3.0 equivalents of KHF₂ | Ensures complete conversion of the boronic acid. orgsyn.org |

| Solvent | Methanol/Water | Solubilizes both the boronic acid and KHF₂. orgsyn.org |

| Temperature | 0-5 °C to room temperature | Controls reaction rate and minimizes side reactions. orgsyn.org |

| Work-up | Filtration and washing | Isolates the solid product and removes impurities. researchgate.net |

When starting from a boronic ester, such as (2,5-dibromophenyl)boronic acid pinacol ester, the optimization strategy includes an additional consideration: the removal of the diol byproduct (e.g., pinacol). The presence of pinacol can hinder the crystallization of the desired potassium trifluoroborate salt and may even lead to a reversible reaction back to the boronic ester. bristol.ac.uk

An optimized method for this conversion involves the azeotropic removal of the pinacol byproduct. bristol.ac.uk This is typically achieved by adding a solvent that forms an azeotrope with pinacol, such as a mixture of methanol and water, and then removing the solvent under reduced pressure. This process is often repeated to ensure the complete removal of pinacol, leading to a purer product in higher yield. bristol.ac.uk

The interactive data table below outlines the optimized conditions for the synthesis of potassium aryltrifluoroborates from their corresponding pinacol boronic esters, a methodology directly applicable to the synthesis of this compound.

| Parameter | Optimized Condition | Rationale |

| Precursor | (2,5-dibromophenyl)boronic acid pinacol ester | A stable and easily handled precursor. |

| Reagent | Saturated aqueous KHF₂ | Provides a high concentration of fluoride ions. bristol.ac.uk |

| Stoichiometry | ~4.5 equivalents of KHF₂ | Drives the reaction to completion. bristol.ac.uk |

| Solvent | Methanol/Water or Acetone/Water | Effective for both the reaction and azeotropic removal. bristol.ac.uk |

| Key Technique | Azeotropic removal of pinacol | Repeated dissolution and evaporation cycles to remove the byproduct and improve yield and purity. bristol.ac.uk |

| Purification | Recrystallization | To obtain a highly pure final product. |

By systematically adjusting these parameters—reagent stoichiometry, solvent composition, temperature, and purification techniques—the synthesis of this compound can be optimized to achieve a high yield of a product with the purity required for subsequent applications in organic synthesis.

Reactivity Profiles and Transformational Pathways of Potassium 2,5 Dibromophenyl Trifluoroborate

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful platform for the functionalization of Potassium (2,5-dibromophenyl)trifluoroborate. The presence of two bromine atoms on the phenyl ring offers opportunities for sequential or double cross-coupling reactions, allowing for the differential introduction of substituents. The trifluoroborate moiety, known for its stability and ease of handling compared to boronic acids, makes this reagent particularly attractive for a broad range of synthetic applications. upenn.edu

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and potassium organotrifluoroborates have emerged as effective coupling partners. semanticscholar.org this compound is expected to readily participate in these reactions, offering a pathway to a diverse array of biaryl and heterobiaryl structures.

The palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates is a highly efficient method for the synthesis of functionalized biaryl compounds. researchgate.netresearchgate.net A range of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific substrates involved. nih.govnih.gov

Commonly used catalytic systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), SPhos, or XPhos. nih.govnih.gov The reaction typically requires a base, with cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) often providing optimal results, and is carried out in a solvent mixture, such as tetrahydrofuran (B95107)/water (THF/H₂O) or toluene/water. nih.govorganic-chemistry.org

The reaction is tolerant of a wide array of functional groups on both coupling partners, including esters, ketones, nitriles, and nitro groups, which underscores the versatility of this methodology. nih.gov The use of potassium trifluoroborates like the (2,5-dibromophenyl) derivative is advantageous due to their stability to air and moisture, often allowing for the use of near-stoichiometric amounts of the boron reagent. scispace.com

Interactive Table: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with Various Electrophiles

| Catalyst System | Base | Solvent | Electrophile Type | Expected Product |

| Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | Heteroaryl Halide | 2,5-Dibromo-1-heteroaryl-benzene |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Aryl Halide | 2,5-Dibromo-1,1'-biphenyl derivative |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | Aryl Triflates | 2,5-Dibromo-1,1'-biphenyl derivative |

The presence of two bromine atoms on the phenyl ring of this compound introduces the potential for chemoselective cross-coupling reactions. By carefully selecting the reaction conditions, including the catalyst, ligand, and base, it is possible to selectively couple at one of the C-Br positions while leaving the other intact for subsequent functionalization. This controlled reactivity allows for the stepwise synthesis of unsymmetrical di-substituted phenyl derivatives.

While stereoselectivity is not a primary concern for the coupling of the achiral (2,5-dibromophenyl) group itself, it becomes crucial when the coupling partner contains stereocenters. The mild conditions of the Suzuki-Miyaura reaction generally ensure that the stereochemical integrity of the coupling partners is maintained. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling Variants

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for certain cross-coupling reactions. beilstein-journals.org Nickel-catalyzed couplings of potassium aryltrifluoroborates with alkyl halides have been developed, enabling the formation of C(sp²)-C(sp³) bonds. nih.gov It is anticipated that this compound would be a suitable partner in such reactions.

These reactions often employ a nickel(II) salt, such as NiCl₂·glyme, in the presence of a ligand, like a polypyridine derivative. researchgate.net The use of potassium trifluoroborates in these systems can be advantageous, as they are often more robust than the corresponding boronic acids. nih.gov A key feature of nickel-catalyzed systems is their ability to activate less reactive electrophiles, such as alkyl chlorides. nih.gov

Interactive Table: Nickel-Catalyzed Cross-Coupling of this compound

| Catalyst System | Ligand | Electrophile Type | Expected Product |

| NiCl₂·glyme | Polypyridine | Alkyl Halide | 1-Alkyl-2,5-dibromobenzene |

| Ni(cod)₂ | PCy₃ | Aryl Halide | 2,5-Dibromo-1,1'-biphenyl derivative |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions provide an alternative pathway for the functionalization of organoboron reagents. While less common than palladium- or nickel-catalyzed processes for aryl-aryl bond formation, copper catalysis is particularly relevant for the formation of carbon-heteroatom bonds. acs.org The coupling of potassium aryltrifluoroborates with diaryl ditellurides has been reported to proceed efficiently in the presence of a copper catalyst. scielo.brresearchgate.net

A typical catalytic system involves copper(II) acetate (Cu(OAc)₂) with a bipyridine (bpy) ligand in a solvent mixture like DMSO/H₂O under an air atmosphere. researchgate.net This methodology could potentially be applied to this compound for the synthesis of aryl tellurides.

Rhodium-Catalyzed Addition Reactions

Rhodium catalysts are known to mediate the addition of organoboron reagents to various unsaturated electrophiles. While the majority of research has focused on the addition of aryl- and alkenylboronic acids or trifluoroborates to aldehydes, imines, and enones, the extension of this chemistry to substituted aryltrifluoroborates like this compound is conceivable. bristol.ac.ukresearchgate.neted.ac.ukrsc.org

These reactions typically employ a rhodium(I) catalyst, such as [Rh(cod)Cl]₂, and can proceed with high levels of stereocontrol when chiral ligands are used. bristol.ac.uk The addition of this compound to an aldehyde, for instance, would yield a secondary alcohol bearing the 2,5-dibromophenyl moiety. This transformation expands the synthetic utility of this reagent beyond traditional cross-coupling reactions.

Conjugate Additions to Enones and Vinyl Ketones

The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds, such as enones and vinyl ketones, is a fundamental method for carbon-carbon bond formation. Potassium aryltrifluoroborates, including the (2,5-dibromophenyl) derivative, serve as effective nucleophiles in these transformations, typically under rhodium catalysis. nih.govrug.nl This reaction, often referred to as a type of Mizoroki-Heck-type reaction, allows for the formation of a new carbon-carbon bond at the β-position of the unsaturated system.

The general mechanism involves the transmetalation of the aryl group from the trifluoroborate salt to a rhodium(I) complex. The resulting aryl-rhodium species then undergoes migratory insertion across the double bond of the enone. Subsequent protonolysis or β-hydride elimination and reductive elimination steps yield the final product and regenerate the rhodium catalyst. The use of specific ligands, such as phosphoramidites, can render these additions highly enantioselective. nih.govrug.nl The reaction demonstrates broad functional group tolerance, a hallmark of organotrifluoroborate chemistry. nih.gov

Table 1: Examples of Rhodium-Catalyzed Conjugate Addition of Potassium Aryltrifluoroborates to Enones

| Aryltrifluoroborate | Enone | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Potassium phenyltrifluoroborate | 2-Cyclohexen-1-one | [Rh(acac)(C₂H₄)₂] / Ligand | 3-Phenylcyclohexanone | >95 | 99 |

| Potassium vinyltrifluoroborate | 2-Cyclohexen-1-one | [Rh(acac)(C₂H₄)₂] / Ligand | 3-Vinylcyclohexanone | 83 | 88 |

Allylation and Crotylation Reactions

While potassium allyl- and crotyltrifluoroborates are widely used to allylate or crotylate carbonyl compounds, the complementary reaction involves the coupling of an aryltrifluoroborate with an allylic electrophile. organic-chemistry.orgnih.gov For this compound, this typically proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an allylic partner, such as an allyl halide or acetate.

These reactions are valuable for synthesizing substituted styrenes and other allylated aromatic compounds. tnstate.edu The mechanism involves the standard Suzuki-Miyaura catalytic cycle: oxidative addition of the palladium(0) catalyst to the allylic electrophile, transmetalation of the (2,5-dibromophenyl) group from the trifluoroborate salt to the palladium(II) center, and subsequent reductive elimination to yield the allylated arene and regenerate the Pd(0) catalyst. The regioselectivity of the reaction (α vs. γ-substitution) can often be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Enantioselective Rhodium-Catalyzed Transformations

Rhodium catalysis is instrumental in unlocking the enantioselective potential of potassium organotrifluoroborates. bristol.ac.uk In the context of this compound, the most significant transformation is the asymmetric 1,4-conjugate addition to prochiral α,β-unsaturated ketones and esters. nih.govrug.nl

The success of these reactions hinges on the design of the chiral ligand coordinated to the rhodium center. Chiral diphosphine ligands and monodentate phosphoramidites have proven highly effective. nih.govrug.nl The chiral ligand creates a chiral environment around the metal center, which dictates the facial selectivity of the migratory insertion step, thereby controlling the stereochemistry of the newly formed stereocenter. These methods provide access to enantioenriched β-arylated carbonyl compounds, which are valuable intermediates in pharmaceutical synthesis. The reaction can achieve exceptionally high levels of enantioselectivity, often exceeding 99% ee for suitable substrates. nih.gov

Table 2: Ligand Effects in Enantioselective Arylation of 2-Cyclohexen-1-one

| Aryltrifluoroborate | Catalyst Precursor | Ligand Type | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Potassium phenyltrifluoroborate | [Rh(acac)(C₂H₄)₂] | Chiral Diphosphine | Up to 97% |

This table illustrates the high degree of stereocontrol achievable in rhodium-catalyzed additions of aryltrifluoroborates. nih.govrug.nl

Direct Carbonylative Transformations

Carbonylative cross-coupling reactions represent a powerful tool for the synthesis of ketones. This compound can participate in direct carbonylative transformations, most notably the carbonylative Suzuki-Miyaura coupling. researchgate.netnih.gov In this process, a molecule of carbon monoxide is inserted between the aryl group of the trifluoroborate and the organic group of a coupling partner (e.g., an aryl or vinyl halide).

This three-component reaction is typically catalyzed by a palladium complex. The catalytic cycle involves the oxidative addition of the organic halide to Pd(0), followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Transmetalation of the (2,5-dibromophenyl) group from the trifluoroborate salt and subsequent reductive elimination yields the unsymmetrical diaryl or aryl-vinyl ketone. researchgate.net This method provides a direct and efficient route to complex ketone structures from readily available starting materials.

Electrophilic and Nucleophilic Reactions of the (Dibromophenyl)trifluoroborate Moiety

The (2,5-dibromophenyl)trifluoroborate moiety possesses a dual reactivity profile, enabling it to engage in both electrophilic and nucleophilic reactions.

Electrophilic Reactions: The aromatic ring of the compound can undergo electrophilic aromatic substitution (EAS). Contrary to the common assumption that the C-B bond is labile under acidic conditions, studies have shown that the trifluoroborate group (BF₃⁻) can be preserved during EAS if the proton released during the substitution is trapped by a base. researchgate.net The BF₃⁻ group acts as an activating group, with kinetic studies showing that it significantly increases the rate of substitution at adjacent C-H positions. researchgate.net For the (2,5-dibromophenyl) ring, the directing effects of the two bromine atoms (ortho-, para-directing but deactivating) and the trifluoroborate group would collectively influence the position of substitution for incoming electrophiles like nitronium (NO₂⁺) or sulfonyl (SO₃) groups.

Nucleophilic Reactions: The primary nucleophilic character of this compound is expressed through the reactivity of its C-B bond in transition metal-catalyzed cross-coupling reactions, as detailed in the preceding sections. In these transformations, the organic fragment is transferred as a nucleophilic entity to the metal center.

Conversely, the two bromine atoms on the phenyl ring serve as electrophilic sites. They are susceptible to substitution through various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination (forming C-N bonds), Sonogashira coupling (forming C-C triple bonds), or additional Suzuki-Miyaura couplings (forming more C-C single bonds). This allows for the sequential, site-selective functionalization of the aromatic ring, making this compound a valuable building block for the synthesis of complex, multi-substituted aromatic compounds.

Mechanistic Investigations of Reactions Involving Potassium 2,5 Dibromophenyl Trifluoroborate

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and aryltrifluoroborates like Potassium (2,5-dibromophenyl)trifluoroborate are valuable reagents in these transformations. libretexts.org The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is a key component for the subsequent steps. libretexts.orgyoutube.com The reactivity of the palladium catalyst can be enhanced, and its stability increased, by the use of electron-rich and sterically bulky phosphine (B1218219) ligands. nih.gov

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) center. For organotrifluoroborates, this process is widely understood to occur after the in situ hydrolysis of the trifluoroborate salt to the corresponding boronic acid under the basic reaction conditions. ed.ac.ukresearchgate.net The resulting boronic acid is the active species that participates in the transmetalation, forming a diorganopalladium(II) intermediate. libretexts.orged.ac.uk

Reductive Elimination : The final step involves the reductive elimination from the diorganopalladium(II) complex. This process forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Role of the Trifluoroborate Anion in Reactivity and Stability

The trifluoroborate anion ([R-BF₃]⁻) plays a pivotal role in the utility of potassium organotrifluoroborates. nih.gov Its tetracoordinate nature confers exceptional stability to the compound, making it resistant to air and moisture and less susceptible to premature protodeboronation compared to its boronic acid counterparts. nih.govacs.orgnih.gov This stability allows for easier handling, purification, and long-term storage. upenn.edu

Functionally, the trifluoroborate group acts as a protecting group for the boronic acid. nih.gov The reactivity of the organotrifluoroborate is "unveiled" under the basic and often aqueous conditions of the Suzuki-Miyaura coupling. nih.gov The salt undergoes slow hydrolysis to release the corresponding boronic acid into the reaction mixture. acs.org This "slow release" mechanism can be advantageous as it maintains a low concentration of the reactive boronic acid, which can help to minimize undesirable side reactions such as oxidative homocoupling. acs.org However, the rate of this hydrolysis must be appropriately matched with the rate of the catalytic turnover to be effective. acs.org The strong electronegativity of the fluorine atoms renders the intact trifluoroborate anion a weak nucleophile, necessitating its conversion to the more reactive boronic acid or a related boronate species prior to transmetalation. nih.gov

Analysis of Transmetalation Processes

Transmetalation is the step in which the (2,5-dibromophenyl) group is transferred from the boron reagent to the palladium catalyst. For aryltrifluoroborates, this process is complex and typically does not occur directly. Instead, the trifluoroborate is first converted to a more active boron species. ed.ac.uknih.gov

Under typical Suzuki-Miyaura conditions (aqueous base), the potassium aryltrifluoroborate undergoes stepwise hydrolysis to form species like [ArBF₂(OH)]⁻, [ArBF(OH)₂]⁻, and ultimately the neutral boronic acid, ArB(OH)₂. researchgate.netnih.gov It is generally accepted that the boronic acid is the key species that engages in transmetalation. ed.ac.ukresearchgate.net The base in the reaction not only facilitates this hydrolysis but also activates the boronic acid by forming a more nucleophilic boronate species, [ArB(OH)₃]⁻, which then reacts with the palladium(II) complex. libretexts.org

In some cases, particularly under anhydrous conditions, direct transmetalation from the trifluoroborate may be possible, although this is less common. nih.gov For weakly nucleophilic aryltrifluoroborates, additives like silver(I) salts can be used to accelerate transmetalation. The silver ions are thought to polarize the palladium-halide bond, increasing the electrophilicity of the palladium center and facilitating the attack by the aryltrifluoroborate anion. nih.govresearchgate.net

Influence of Electronic and Steric Factors on Reaction Outcome and Selectivity

The outcome and selectivity of cross-coupling reactions involving this compound are significantly influenced by both electronic and steric factors.

Steric Effects : The presence of a bromine atom in the ortho-position (C2) of the (2,5-dibromophenyl) group introduces significant steric hindrance around the carbon-boron bond. This steric bulk can impede the transmetalation step. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) is often necessary. nih.govnih.gov These ligands promote the formation of a coordinatively unsaturated palladium center, which facilitates the approach of the sterically hindered organoboron reagent. nih.gov In reactions with similarly hindered coupling partners, the choice of ligand can be critical to achieving good yields. nih.govresearchgate.net

The interplay between these electronic and steric factors dictates the optimal reaction conditions—including catalyst, ligand, base, and solvent—required for efficient coupling. nih.govnih.gov

| Aryltrifluoroborate | Aryl Halide | Catalyst System | Yield (%) | Key Factor Illustrated |

|---|---|---|---|---|

| Potassium Vinyltrifluoroborate | 4-Bromobenzonitrile (electron-withdrawing) | PdCl₂(PPh₃)₂/Cs₂CO₃ | 95 | Electronic (EWG on halide) |

| Potassium Vinyltrifluoroborate | 4-Bromoanisole (electron-donating) | PdCl₂(PPh₃)₂/Cs₂CO₃ | 72 | Electronic (EDG on halide) |

| Potassium Vinyltrifluoroborate | 2-Bromomesitylene (sterically hindered) | Pd(OAc)₂/SPhos/K₃PO₄ | 81 | Steric (Bulky Ligand) |

| Potassium 1-Octynyltrifluoroborate | 4-Bromobenzonitrile (electron-withdrawing) | PdCl₂(dppf)/Et₃N | 90 | Electronic (EWG on halide) |

| Potassium 1-Octynyltrifluoroborate | 4-Bromoanisole (electron-donating) | PdCl₂(dppf)/Et₃N | 72 | Electronic (EDG on halide) |

Data in the table is representative and compiled from studies on vinyl- and alkynyltrifluoroborates to illustrate general principles of electronic and steric effects. nih.govmdpi.com

Stereochemical Control and Stereospecificity in Bond-Forming Reactions

While this compound is an achiral molecule, the principles of stereochemical control are fundamental in Suzuki-Miyaura reactions involving chiral organotrifluoroborates, particularly those with stereocenters at the carbon-boron bond (e.g., secondary alkyltrifluoroborates). nih.govnih.gov The stereochemical outcome of the cross-coupling is determined during the transmetalation step. nih.gov

The transmetalation can proceed with either retention or inversion of configuration at the carbon center. nih.gov

Retention of Stereochemistry : This outcome is common and often observed in the cross-coupling of secondary benzylic and primary alkyl systems. nih.govnih.gov It suggests a mechanism where the palladium complex approaches the boron reagent on the same face as the carbon-boron bond.

Inversion of Stereochemistry : In certain cases, particularly with secondary alkyl β-trifluoroboratoamides, complete inversion of configuration is observed. nih.govnih.gov This is often attributed to an S_E2-type mechanism involving an open transition state, which can be favored by intramolecular coordination of a nearby functional group (like a carbonyl) to the boron atom. nih.govnih.gov

The stereochemical course can be influenced by several factors, including the electronic properties of the phosphine ligand and the aryl electrophile, as well as the steric properties of the alkylboron nucleophile itself. nih.gov For primary alkyltrifluoroborates, transmetalation typically proceeds with retention of stereochemistry, largely independent of electronic and steric effects. nih.gov In contrast, for secondary systems, these factors can dictate whether the reaction proceeds with net retention or inversion. nih.gov

| Organotrifluoroborate Type | Key Feature | Typical Stereochemical Outcome | Proposed Mechanism |

|---|---|---|---|

| 1-(Benzyloxy)alkyltrifluoroborates | Secondary benzylic system | Retention | Not specified, but consistent with standard pathways. |

| β-Trifluoroboratoamides | Intramolecular coordination of carbonyl | Inversion | S_E2 via open transition state |

| 2-Methylcyclohexyltrifluoroborate | Sterically demanding secondary alkyl | Retention (with PtBu₃ ligand) | Steric effects override ligand electronic bias |

Data in the table is generalized from studies on various chiral secondary organotrifluoroborates to illustrate principles of stereospecificity. nih.govnih.govnih.gov

Computational Chemistry and Theoretical Analysis of Potassium 2,5 Dibromophenyl Trifluoroborate

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For Potassium (2,5-dibromophenyl)trifluoroborate, DFT calculations would be instrumental in determining its optimized geometry, bond lengths, bond angles, and electronic properties.

Theoretical studies on similar molecules, such as 3-bromophenylboronic acid and 3-fluorophenylboronic acid, have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate optimized geometries and vibrational frequencies researchgate.netnih.gov. For this compound, a similar approach would likely be employed. The presence of two bromine atoms on the phenyl ring is expected to significantly influence the molecule's electronic properties. The electron-withdrawing nature of the bromine atoms would affect the electron density distribution across the phenyl ring and on the boronate group.

Key electronic properties that would be elucidated by DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, the molecular electrostatic potential (MEP) surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactive sites.

Table 1: Predicted Electronic Properties from DFT Studies on Analogous Arylboronic Acids This table is illustrative and based on general findings for related compounds, not specific data for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. Computational modeling, particularly using DFT, is crucial for elucidating the intricate mechanisms of such reactions. These studies can map out the entire reaction pathway, including the structures of reactants, intermediates, transition states, and products.

The mechanism of the Suzuki-Miyaura reaction has been computationally investigated for various arylboronic acids. nih.govnih.gov The key steps generally involve oxidative addition, transmetalation, and reductive elimination. For a di-substituted substrate like (2,5-dibromophenyl)trifluoroborate, computational studies could explore the regioselectivity of the coupling, i.e., at which of the two C-Br bonds the reaction is more likely to occur. The activation energies for the transition states of each potential reaction pathway can be calculated to predict the major product.

DFT modeling on the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one has provided insights into the complexities of reactions involving dibrominated substrates, including hydrodebromination side reactions. mdpi.com Similar computational approaches for this compound would involve locating the transition state structures for the oxidative addition of a palladium catalyst to the C-Br bonds and the subsequent transmetalation step. The calculated energy barriers would reveal the kinetic favorability of each step.

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond established reactions, computational chemistry can be a predictive tool for exploring the reactivity and selectivity of this compound in novel chemical transformations. By calculating various reactivity descriptors derived from DFT, chemists can anticipate how the molecule might behave under different reaction conditions.

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. Local reactivity descriptors, such as Fukui functions or the dual descriptor, can pinpoint the most reactive sites within the molecule for both nucleophilic and electrophilic attack. This would be particularly valuable for predicting the regioselectivity in reactions involving the aromatic ring or the boronate group.

Computational studies on other boron-containing compounds have successfully predicted their reactivity and selectivity in various organic reactions. nih.gov By applying similar methodologies to this compound, it would be possible to screen for potential new reactions and to design experiments more efficiently.

Analysis of Intermolecular Interactions and Solid-State Architecture

The solid-state properties of a compound are governed by the way its molecules pack in the crystal lattice, which in turn is determined by intermolecular interactions. For this compound, the presence of bromine and fluorine atoms suggests the importance of halogen bonding and other non-covalent interactions in its crystal architecture.

Computational methods, including periodic DFT calculations and analyses of the Cambridge Structural Database (CSD), are used to understand and predict crystal packing. mdpi.com Theoretical studies on crystalline bromine and iodine have highlighted the challenges and importance of accurately modeling halogen bonds with DFT. nih.govresearchgate.net For this compound, computational analysis could reveal the presence of Br···Br, Br···F, or C-H···F interactions, which would play a significant role in the supramolecular assembly.

Table 2: Potential Intermolecular Interactions in Solid-State this compound This table is illustrative and based on general principles of intermolecular interactions in halogenated compounds.

Advanced Characterization Methodologies in Research on Potassium 2,5 Dibromophenyl Trifluoroborate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of potassium (2,5-dibromophenyl)trifluoroborate in solution. A multi-nuclear approach, encompassing ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, is essential for a comprehensive assignment of its molecular framework. For analysis, the compound is typically dissolved in a suitable deuterated solvent, with dimethyl sulfoxide-d₆ (DMSO-d₆) being a common choice due to the good solubility of potassium organotrifluoroborates. nih.gov

¹H NMR spectroscopy provides information on the chemical environment of the protons on the aromatic ring. For the (2,5-dibromophenyl)trifluoroborate anion, three distinct signals in the aromatic region (typically δ 7.0–8.5 ppm) are expected, corresponding to the three protons on the phenyl ring. libretexts.org The chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms and the trifluoroborate group. The proton situated between the two bromine atoms would likely be the most deshielded and appear at the lowest field. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (doublets and a doublet of doublearts), allowing for the unambiguous assignment of each proton.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for the Aromatic Protons of (2,5-dibromophenyl)trifluoroborate.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.60 - 7.80 | d |

| H-4 | 7.30 - 7.50 | dd |

| H-6 | 7.80 - 8.00 | d |

Note: Chemical shifts are estimations based on substituent effects and data for analogous compounds. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the (2,5-dibromophenyl)trifluoroborate anion. Six distinct signals are anticipated for the six carbons of the phenyl ring. The carbon atom directly bonded to the boron atom (C-1) is expected to show a broad signal due to quadrupolar relaxation of the attached boron nucleus. researchgate.net Its chemical shift would be significantly influenced by the boron and fluorine atoms. The carbons bearing the bromine atoms (C-2 and C-5) will also exhibit characteristic chemical shifts. The remaining three carbons of the aromatic ring will resonate at shifts typical for substituted benzene (B151609) rings. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling, resulting in singlet peaks for each unique carbon environment. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shifts for (2,5-dibromophenyl)trifluoroborate.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 145 - 150 (broad) |

| C-2 | 120 - 125 |

| C-3 | 135 - 140 |

| C-4 | 130 - 135 |

| C-5 | 118 - 123 |

| C-6 | 138 - 143 |

Note: These are estimated chemical shifts based on known substituent effects in substituted benzene derivatives.

¹¹B NMR spectroscopy is a crucial tool for directly probing the environment of the boron atom. For potassium organotrifluoroborates, the boron atom is tetracoordinate, which typically results in a sharp signal in the ¹¹B NMR spectrum. blogspot.com The chemical shift for aryltrifluoroborates is generally observed in the range of δ 3.0 to 6.0 ppm. mdpi.com The signal may appear as a quartet due to coupling with the three attached fluorine atoms (¹¹B, I=3/2; ¹⁹F, I=1/2). However, due to the quadrupolar nature of the ¹¹B nucleus and rapid relaxation, this coupling is not always resolved, and a broad singlet is often observed. nih.govblogspot.com Specialized pulse sequences can sometimes be employed to better resolve these coupling constants. nih.gov

Table 3: Typical ¹¹B NMR Data for Aryltrifluoroborates.

| Parameter | Typical Value |

|---|---|

| Chemical Shift (δ, ppm) | 3.0 - 6.0 |

| Multiplicity | Singlet (broad) or Quartet |

¹⁹F NMR spectroscopy provides a highly sensitive method for characterizing the trifluoroborate group. The three fluorine atoms are chemically equivalent and are expected to give rise to a single resonance. For potassium organotrifluoroborates, this signal typically appears in the range of δ -130 to -145 ppm. nih.govalfa-chemistry.com This resonance is often observed as a quartet due to coupling with the ¹¹B nucleus. The observation of this coupling provides direct evidence for the B-F bond. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for assessing the purity and integrity of the trifluoroborate salt. nih.govalfa-chemistry.com

Table 4: Representative ¹⁹F NMR Data for Aryltrifluoroborates.

| Parameter | Representative Value |

|---|---|

| Chemical Shift (δ, ppm) | -130 to -145 |

| Multiplicity | Singlet (broad) or Quartet |

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov While a specific crystal structure for this compound has not been reported in the surveyed literature, the technique would provide invaluable information.

A successful single-crystal X-ray diffraction analysis would reveal the bond lengths and angles of the (2,5-dibromophenyl)trifluoroborate anion with high precision. This includes the C-B, B-F, C-Br, and C-C bond distances, as well as the geometry around the boron center, which is expected to be tetrahedral. Furthermore, this technique would elucidate the nature of the ionic interactions between the potassium cation and the trifluoroborate anion. It would also provide details on the packing of the ions in the crystal lattice and any intermolecular interactions, such as halogen bonding involving the bromine atoms.

Note: As no published crystal structure is available, this table represents the type of data that would be obtained from such an analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound. For this compound, electrospray ionization (ESI) in the negative ion mode would be the method of choice to observe the (2,5-dibromophenyl)trifluoroborate anion. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the anion, which can be used to confirm its elemental composition.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the anion. wikipedia.org Collision-induced dissociation (CID) would likely lead to the cleavage of the C-B and B-F bonds. wikipedia.org The expected fragmentation pathways would involve the loss of fluorine atoms, a neutral BF₃ molecule, or bromine atoms. Analyzing these fragmentation patterns provides further confirmation of the compound's structure.

Table 6: Predicted Mass Spectrometry Data for the (2,5-dibromophenyl)trifluoroborate Anion.

| Ion/Fragment | Predicted m/z |

|---|---|

| [C₆H₃Br₂BF₃]⁻ (Molecular Ion) | 313.8 |

| [C₆H₃Br₂BF₂]⁻ | 294.8 |

| [C₆H₃Br₂]⁻ | 233.8 |

| [C₆H₃BrBF₃]⁻ | 234.9 |

Note: m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By probing the vibrational modes of the molecule, these methods provide a detailed fingerprint of the functional groups present, confirming the integrity of the compound. The spectra are characterized by distinct bands corresponding to the vibrations of the dibrominated phenyl ring, the carbon-boron bond, and the trifluoroborate group.

In the analysis of aryltrifluoroborates, the vibrational spectra can be divided into regions characteristic of the aromatic system and the trifluoroborate moiety. The substitution pattern on the phenyl ring significantly influences the observed frequencies. For this compound, the presence of two bromine atoms is expected to cause notable shifts in the C-H and C-C vibrational modes compared to unsubstituted phenyltrifluoroborate.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. The exact position can be influenced by the electronegativity of the substituents.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl ring are expected in the 1600-1400 cm⁻¹ range. The presence of heavy bromine substituents may lead to the appearance of multiple bands in this region.

B-F Stretching: The trifluoroborate group exhibits strong, characteristic stretching vibrations. Asymmetric B-F stretching modes are typically observed in the 1100-950 cm⁻¹ region of the IR spectrum, while symmetric stretches may be more prominent in the Raman spectrum.

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 700-500 cm⁻¹ range, due to the high mass of the bromine atom.

Theoretical calculations, such as those performed using Density Functional Theory (DFT), are often employed to complement experimental data and provide a more detailed assignment of the observed vibrational modes. researchgate.net A comparative analysis with structurally similar compounds, such as potassium 5-Br-2-isonicotinoyltrifluoroborate, can aid in the precise assignment of the spectral bands. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |

| B-F | Asymmetric Stretching | 1100 - 950 | IR |

| B-F | Symmetric Stretching | 950 - 800 | Raman |

| C-B | Stretching | 1200 - 1100 | IR, Raman |

| C-Br | Stretching | 700 - 500 | IR, Raman |

| Phenyl Ring | Out-of-plane bending | 900 - 675 | IR |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like potassium organotrifluoroborates. A reversed-phase HPLC method is typically developed for purity assessment. jfda-online.com This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a buffer to control the pH.

For the analysis of this compound, a typical HPLC method would involve:

Column: A C18 reversed-phase column is a common choice.

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., sodium acetate) is often effective. ajast.net

Detection: UV detection is suitable due to the presence of the aromatic ring. The detection wavelength is typically set around the absorbance maximum of the compound.

Application: HPLC is used to quantify the purity of the final product and to detect any non-volatile impurities or starting materials remaining after synthesis.

Gas Chromatography (GC) can also be employed, particularly for the analysis of more volatile precursors or potential byproducts in the synthesis of this compound. However, the direct analysis of the salt itself by GC is challenging due to its low volatility. Derivatization to a more volatile species may be necessary. When applicable, GC offers high resolution and sensitivity. rsc.orgrsc.org

A potential GC method for related volatile compounds could include:

Column: A capillary column with a nonpolar or medium-polarity stationary phase.

Carrier Gas: An inert gas such as helium or nitrogen is used. libretexts.org

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds, while a mass spectrometer (MS) can provide structural information for identification.

Application: GC is useful for monitoring the consumption of volatile starting materials and the formation of volatile intermediates or byproducts during the reaction.

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

| HPLC | Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., 0.1% TFA) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Application | Purity of final product, reaction monitoring | |

| GC | Column | Capillary column (e.g., DB-5ms) |

| (for related volatile species) | Carrier Gas | Helium |

| Injector Temp. | 250 °C | |

| Detector | FID or MS | |

| Application | Analysis of volatile precursors and byproducts |

Derivatization and Synthetic Applications of Potassium 2,5 Dibromophenyl Trifluoroborate in Complex Molecule Synthesis

Selective Functionalization of the Dibromoaryl Moiety

The two bromine atoms on the phenyl ring of Potassium (2,5-dibromophenyl)trifluoroborate can be selectively functionalized through various transition-metal-catalyzed cross-coupling reactions. A key advantage of the potassium trifluoroborate group is its notable stability under a wide range of reaction conditions commonly used to activate carbon-halogen bonds. sigmaaldrich.com This stability ensures that the trifluoroborate moiety remains intact for subsequent transformations.

The C-Br bonds can participate in a variety of well-established coupling reactions, allowing for the introduction of diverse substituents. For instance, Suzuki-Miyaura coupling can be used to form new carbon-carbon bonds with aryl or alkyl boronic acids, while Sonogashira coupling allows for the introduction of alkynyl groups. Furthermore, Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve mono- or di-substitution at the bromine positions, providing a high degree of control over the final molecular architecture.

| Coupling Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(OAc)₂, SPhos, K₂CO₃ | Aryl or Alkyl Group |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl Group |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino Group |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl Group |

Orthogonal Reactivity of the Boron and Halogen Centers

The concept of orthogonal reactivity is central to the synthetic utility of this compound. This principle refers to the ability to selectively react one functional group in the presence of another by using different and non-interfering reaction conditions. The trifluoroborate group and the bromine atoms exhibit such distinct reactivity profiles.

The carbon-bromine bonds are readily activated by palladium(0) catalysts in typical cross-coupling cycles. researchgate.net In contrast, the potassium trifluoroborate group is generally more stable and less prone to side reactions like protodeboronation compared to its boronic acid counterparts. It typically requires activation, often with a base, to form a more nucleophilic "ate" complex before it can efficiently participate in transmetalation with a palladium(II) center. organic-chemistry.orgscielo.br

This difference in reactivity allows for a synthetic strategy where the C-Br bonds are functionalized first. Under carefully chosen conditions, the trifluoroborate group acts as a stable spectator, essentially a protected boronic acid. Once the desired modifications at the bromine positions are complete, the reaction environment can be changed to facilitate the cross-coupling of the trifluoroborate group, installing a final, distinct substituent onto the aromatic ring. This stepwise approach is fundamental to building complex molecules with precisely controlled substitution patterns.

Strategies for Constructing Polyfunctionalized Scaffolds

The orthogonal nature of the C-Br and C-BF₃K bonds enables robust strategies for the synthesis of highly substituted, polyfunctionalized aromatic compounds. A common and powerful approach involves a sequential cross-coupling strategy. nih.gov

A typical synthetic sequence unfolds as follows:

Initial Functionalization: Starting with this compound, one or both bromine atoms are substituted using a palladium-catalyzed cross-coupling reaction. For example, a double Suzuki-Miyaura reaction with an arylboronic acid can yield a terphenyl scaffold where the central ring still bears the trifluoroborate group.

Intermediate Isolation: The resulting functionalized trifluoroborate intermediate is isolated and purified. This product now contains the newly introduced substituents and retains the trifluoroborate as a handle for further diversification.

Final Coupling: The trifluoroborate moiety of the intermediate is then subjected to a second, different cross-coupling reaction. This step introduces a third unique substituent onto the central aromatic ring, completing the synthesis of the polyfunctionalized scaffold.

This methodical approach allows for the creation of unsymmetrical molecules that would be difficult to access through other means. The stability of the trifluoroborate salt facilitates purification at intermediate stages, which is a significant advantage over more sensitive organometallic reagents. sigmaaldrich.com

| Step | Process | Reactant | Typical Reagents/Conditions | Product Description |

|---|---|---|---|---|

| 1 | Initial Di-substitution | This compound | 2.2 eq. Arylboronic Acid, Pd Catalyst, Base | A substituted terphenyl potassium trifluoroborate |

| 2 | Final Functionalization | Product from Step 1 | 1.1 eq. Aryl Halide, Pd Catalyst, Base | A fully substituted, unsymmetrical terphenyl or poly-aryl system |

Contribution to the Synthesis of Diverse Organic Structures

The synthetic strategies enabled by this compound contribute to the creation of a wide array of valuable organic structures. The ability to introduce up to three different substituents onto a central phenyl ring in a controlled, stepwise manner makes it a powerful tool for building molecular diversity. nih.gov

This building block is particularly useful for synthesizing:

Poly-aryl and Heteroaryl Systems: Sequential Suzuki-Miyaura couplings can generate complex biaryl and terphenyl structures, which are common motifs in materials science (e.g., for organic light-emitting diodes - OLEDs) and as ligands for catalysis. researchgate.net

Medicinal Chemistry Scaffolds: The ability to rapidly generate analogues by varying the coupling partners in each step is highly advantageous in drug discovery for structure-activity relationship (SAR) studies. nih.gov

Natural Product Analogues: The core structures of many biologically active natural products are based on substituted aromatic rings. This reagent provides an efficient entry point for the synthesis of these complex molecules and their derivatives. nih.gov

By providing a stable, versatile, and selectively reactive platform, this compound allows chemists to design and execute efficient syntheses of diverse and complex molecular targets that might otherwise require much longer and less efficient routes.

Future Prospects and Emerging Research Directions for Potassium 2,5 Dibromophenyl Trifluoroborate

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of organoboron compounds, including potassium (2,5-dibromophenyl)trifluoroborate. Traditional methods for preparing organoboron compounds often rely on reactive organometallic reagents and may generate significant waste. mdpi.comnih.gov Current research efforts are directed towards developing more sustainable and environmentally friendly synthetic routes.

Key areas of focus include:

Transition-Metal-Free Borylation: Exploring methods that avoid the use of heavy metal catalysts is a significant goal in green chemistry. mdpi.com These approaches aim to reduce the environmental impact and cost associated with metal catalysts.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a crucial aspect of sustainable synthesis. nih.govkashanu.ac.ir Research is underway to develop synthetic protocols for aryltrifluoroborates that are compatible with these greener solvent systems.

Energy Efficiency: The use of alternative energy sources, such as microwave or infrared irradiation, can lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. nih.gov

Formylphenylboronic acids, related organoboron compounds, are considered to be "green compounds" due to their low toxicity and their ultimate degradation to the environmentally benign boric acid. nih.gov This highlights the potential for developing similarly eco-friendly lifecycles for compounds like this compound.

Exploration of New Catalytic Systems and Ligand Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for potassium organotrifluoroborates. nih.govnih.gov The efficiency and scope of these reactions are heavily dependent on the catalytic system employed, particularly the choice of palladium catalyst and the associated ligands. figshare.com

Emerging research in this area includes:

Development of Novel Ligands: The design of new phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) continues to be a major focus. nih.govnih.gov These ligands can enhance the activity and stability of the palladium catalyst, enabling reactions to be performed under milder conditions, with lower catalyst loadings, and with a broader range of substrates. figshare.comnih.gov For instance, sterically bulky and electron-rich phosphines have been shown to be particularly effective. nih.govfigshare.com

Catalyst Systems for Challenging Couplings: Developing catalysts that can effectively couple sterically hindered or electronically deactivated substrates remains a challenge. scispace.comescholarship.org Research is focused on creating more robust catalytic systems that can overcome these limitations.

Earth-Abundant Metal Catalysts: While palladium is the most common catalyst for Suzuki-Miyaura reactions, its cost and toxicity are concerns. mdpi.com Consequently, there is growing interest in developing catalytic systems based on more earth-abundant and less toxic metals like nickel, copper, and iron. mdpi.com

Ligand-Controlled Regioselectivity: In cases where multiple reaction sites are available, the choice of ligand can be used to control the regioselectivity of the cross-coupling reaction, leading to the desired isomer. nih.govmit.edu

The table below summarizes some of the key ligand types being explored to enhance the performance of catalytic systems for cross-coupling reactions involving organotrifluoroborates.

| Ligand Type | Key Features | Potential Advantages |

| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Sterically demanding and highly electron-donating. | High catalytic activity, enabling reactions at room temperature and with low catalyst loadings. figshare.comnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form stable complexes with metals. | Enhanced catalyst stability and activity, particularly for challenging substrates. nih.gov |

| Indolylphosphine Ligands | Novel ligand architecture. | Have shown utility in the coupling of aryl tosylates with organotrifluoroborates. nih.gov |

Expansion of Substrate Scope and Reaction Diversity

A major goal in the field is to expand the range of substrates and reaction types that can utilize this compound. This involves developing more versatile and robust reaction conditions that are tolerant of a wide array of functional groups.

Current research directions include:

Cross-Coupling with Diverse Electrophiles: While aryl bromides are common coupling partners, research is focused on expanding the scope to include more readily available and less expensive aryl chlorides, as well as other electrophiles like aryl triflates and tosylates. nih.govscispace.com

Functional Group Tolerance: Developing reaction conditions that are compatible with a wide range of functional groups is crucial for the synthesis of complex molecules. nih.govnih.gov This allows for the late-stage functionalization of molecules without the need for extensive protecting group strategies.

Novel Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, researchers are exploring the use of organotrifluoroborates in other types of cross-coupling reactions, such as those that form carbon-heteroatom bonds. nih.gov

Sequential and One-Pot Reactions: The presence of two bromine atoms in this compound allows for sequential cross-coupling reactions, enabling the synthesis of complex, unsymmetrical molecules in a controlled manner. One-pot procedures are also being developed to improve efficiency and reduce waste. chemrxiv.org

The versatility of organotrifluoroborates in cross-coupling reactions is highlighted by their compatibility with a variety of functional groups, as shown in the table below.

| Functional Group | Compatibility in Cross-Coupling Reactions |

| Nitriles | Tolerated nih.gov |

| Ketones | Tolerated nih.gov |

| Esters | Tolerated nih.gov |

| Aldehydes | Tolerated nih.gov |

| Alcohols | Tolerated nih.gov |

| Nitro Groups | Tolerated nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry represents a significant shift towards more efficient, reproducible, and scalable chemical production. bris.ac.ukchemrxiv.org Organoboron chemistry, including the synthesis and application of compounds like this compound, is well-suited for these modern technologies.

Key developments in this area are:

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions at a multigram scale with high throughput. organic-chemistry.orgnih.govacs.org Continuous flow setups have been successfully developed for the synthesis of boronic acids, the precursors to trifluoroborates. organic-chemistry.orgacs.org

Automated Synthesis: Automated platforms can perform multi-step synthetic sequences with high precision and reproducibility, accelerating the discovery and optimization of new molecules and materials. bris.ac.ukchemrxiv.org These systems are capable of handling air-sensitive reagents and performing reactions at low temperatures, which is often required in organometallic chemistry. bris.ac.uk

Scalability: Flow chemistry and automated synthesis provide a direct pathway for scaling up the production of valuable chemical intermediates. organic-chemistry.orgresearchgate.net A continuous flow process has been successfully used to produce potassium bromomethyltrifluoroborate on a kilogram scale. researchgate.net

Real-Time Analysis: The integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction conditions in flow systems. acs.org

The table below compares key aspects of batch versus flow chemistry for the synthesis of organoboron compounds.

| Feature | Batch Chemistry | Flow Chemistry |

| Scale | Limited by reactor size | Scalable by extending reaction time organic-chemistry.org |

| Heat Transfer | Often inefficient and difficult to control | Highly efficient, allowing for better temperature control organic-chemistry.org |

| Safety | Handling of hazardous reagents can be risky at large scale | Smaller reaction volumes at any given time enhance safety |

| Throughput | Can be low for multi-step processes | Can achieve high throughput (e.g., g/h) organic-chemistry.orgnih.gov |

| Reproducibility | Can be variable between batches | Generally high due to precise control of parameters |

Design of Advanced Materials through Boron-Mediated Transformations

The unique electronic and structural properties of boron make it a valuable element in the design of advanced materials. nih.gov Boron-mediated transformations, including those utilizing building blocks like this compound, are being explored for the synthesis of novel organic and inorganic materials with tailored properties. researchgate.net

Emerging research areas include:

Conjugated Polymers: The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of conjugated polymers, which are of interest for applications in organic electronics such as solar cells, light-emitting diodes, and transistors. nih.govkennesaw.edu The dibromo functionality of this compound makes it an ideal monomer for polymerization reactions. nih.govconsensus.app

Boron-Containing Materials: Boron can be incorporated into materials to impart specific properties, such as high hardness, thermal stability, and unique electronic characteristics. nih.gov This includes the synthesis of boron nitrides, boron carbides, and metal borides. nih.govsamaterials.com

Supramolecular Chemistry: The trifluoroborate group can participate in non-covalent interactions, such as hydrogen bonding, which can be exploited in the design of self-assembling supramolecular structures and new materials. researchgate.net

Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are being investigated as agents for BNCT, a targeted cancer therapy. acs.org The development of new boron-rich molecules is a key aspect of this research.

The table below lists some of the types of advanced materials that can be synthesized using boron-mediated transformations.

| Material Type | Key Properties | Potential Applications |

| Conjugated Polymers | Tunable optoelectronic properties, solution processability. | Organic photovoltaics, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). nih.govkennesaw.edu |

| Boron Nitride | High thermal conductivity, electrical insulation, high-temperature stability. samaterials.com | Electronics, aerospace, advanced manufacturing. samaterials.com |

| Boron Carbide | High hardness, chemical inertness, neutron absorption. nih.gov | Armor, cutting tools, neutron shielding. nih.gov |

| Supramolecular Assemblies | Self-assembly, stimuli-responsive behavior. | Sensors, drug delivery, smart materials. researchgate.net |

| BNCT Agents | High boron content, tumor selectivity. | Targeted cancer therapy. acs.org |

Q & A

Q. What is the synthetic methodology for preparing Potassium (2,5-dibromophenyl)trifluoroborate?

The synthesis typically involves reacting 2,5-dibromophenylboronic acid with potassium fluoride (KF) in a polar aprotic solvent (e.g., THF or acetone) under anhydrous conditions. A boron trifluoride etherate complex may facilitate trifluoroborate salt formation. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography. Structural confirmation is achieved through , , and NMR spectroscopy .

Q. How is the compound characterized to confirm purity and structure?

Key techniques include:

- NMR Spectroscopy : (aromatic protons), (quadrupolar splitting for BF), and (trifluoroborate resonance).

- X-ray Crystallography : Resolves bond angles and distances, confirming the trigonal planar geometry of the boron center.

- Elemental Analysis : Validates stoichiometry. Batch-specific Certificates of Analysis (COA) ensure traceability .

Q. What are the primary applications of this reagent in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling to introduce the 2,5-dibromophenyl group into biaryl or heteroaryl scaffolds. This is critical in synthesizing pharmaceuticals, agrochemicals, and functional materials. The trifluoroborate group enhances stability compared to boronic acids, reducing premature protodeboronation .

Advanced Research Questions

Q. How do solvent and base selection impact Suzuki-Miyaura coupling efficiency with this reagent?

Q. What strategies mitigate protodeboronation during coupling reactions?

Q. How can this reagent be used in couplings with deactivated aryl chlorides?

Employ bulky phosphine ligands (e.g., SPhos, XPhos) and high-temperature conditions (80–100°C) to activate electron-deficient substrates. Pd(OAc) or Pd(dba) catalysts improve turnover .

Q. What analytical methods identify reaction intermediates and byproducts?

Q. How does the bromine substitution pattern influence reactivity compared to fluorinated analogs?